Cas no 69006-93-5 (1H-Benzimidazole-2-carboximidamide(9CI))
1H-Benzimidazole-2-carboximidamide(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-carboximidamide(9CI)
- benzimidazol-2-ylidenemethanediamine
- 2-GUANYLBENZIMIDAZOLE
- SCHEMBL5469161
- 1H-BENZIMIDAZOLE-2-CARBOXIMIDAMIDE
- EN300-7816290
- 1H-1,3-benzodiazole-2-carboximidamide
- 69006-93-5
- DTXSID40421992
- 1H-BENZO[D]IMIDAZOLE-2-CARBOXIMIDAMIDE
- amidinobenzimidazole
- AKOS006273481
- 1H-1,3-benzodiazole-2-carboximidamidehydrochloride
- 1791430-39-1
-
- Inchi: 1S/C8H8N4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12)
- InChI Key: DKMZVRTWQBZKME-UHFFFAOYSA-N
- SMILES: N1C(C(=N)N)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 78.6Ų
1H-Benzimidazole-2-carboximidamide(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7816290-0.05g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 0.05g |
$912.0 | 2025-02-22 | |
| Enamine | EN300-7816290-0.1g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 0.1g |
$956.0 | 2025-02-22 | |
| Enamine | EN300-7816290-0.25g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 0.25g |
$999.0 | 2025-02-22 | |
| Enamine | EN300-7816290-0.5g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 0.5g |
$1043.0 | 2025-02-22 | |
| Enamine | EN300-7816290-1.0g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 1.0g |
$1086.0 | 2025-02-22 | |
| Enamine | EN300-7816290-2.5g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 2.5g |
$2127.0 | 2025-02-22 | |
| Enamine | EN300-7816290-5.0g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 5.0g |
$3147.0 | 2025-02-22 | |
| Enamine | EN300-7816290-10.0g |
1H-1,3-benzodiazole-2-carboximidamide |
69006-93-5 | 95.0% | 10.0g |
$4667.0 | 2025-02-22 |
1H-Benzimidazole-2-carboximidamide(9CI) Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1H-Benzimidazole-2-carboximidamide(9CI)
1H-Benzimidazole-2-carboximidamide (9CI) (CAS No. 69006-93-5): A Comprehensive Overview
1H-Benzimidazole-2-carboximidamide (9CI) (CAS No. 69006-93-5) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and materials science. This compound, also known as benzimidazole-2-carboximidamide, is characterized by its unique molecular structure and chemical properties, which make it a valuable candidate for various research and development activities.
The benzimidazole core is a well-known heterocyclic structure that has been extensively studied for its biological activities. The addition of the carboximidamide group to the benzimidazole framework imparts specific functionalities that enhance its potential in drug discovery and other advanced applications. The compound's molecular formula is C8H8N4, and it has a molecular weight of 164.18 g/mol.
Recent studies have highlighted the multifaceted roles of 1H-Benzimidazole-2-carboximidamide (9CI) in various biological processes. One of the key areas of interest is its potential as an antimicrobial agent. Research has shown that compounds with a benzimidazole core, including 1H-Benzimidazole-2-carboximidamide (9CI), exhibit potent antibacterial and antifungal properties. These properties are attributed to the compound's ability to interfere with essential microbial processes, such as cell wall synthesis and DNA replication.
In addition to its antimicrobial activities, 1H-Benzimidazole-2-carboximidamide (9CI) has been investigated for its antitumor properties. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 1H-Benzimidazole-2-carboximidamide (9CI) has also been studied to understand its behavior in biological systems. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development as a therapeutic agent. Its low toxicity and high stability in physiological conditions further enhance its potential for clinical applications.
Moreover, 1H-Benzimidazole-2-carboximidamide (9CI) has shown promise in the field of materials science. The compound's unique chemical structure makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, it can be incorporated into polymers or used as a building block in supramolecular assemblies, leading to materials with enhanced mechanical strength, thermal stability, and optical properties.
The synthesis of 1H-Benzimidazole-2-carboximidamide (9CI) involves several well-established chemical reactions. One common approach is the reaction of benzimidazole-2-carbonitrile with ammonia or an amine derivative under appropriate conditions. This method yields high-purity product with good yields, making it suitable for large-scale production.
In conclusion, 1H-Benzimidazole-2-carboximidamide (9CI) (CAS No. 69006-93-5) is a multifunctional compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and biological activities make it a valuable tool for researchers and developers seeking to advance their work in these fields. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in modern scientific endeavors.
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